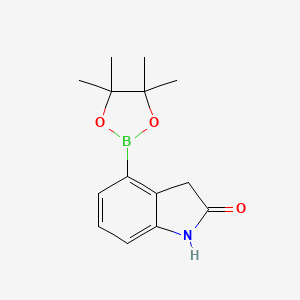

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

説明

BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-9(10)8-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDMKYKRLRAKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674847 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-44-5 | |

| Record name | 1,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis hinges on the palladium-catalyzed Miyaura borylation of 4-bromoindolin-2-one. This document will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical parameters that ensure a successful and reproducible synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this important chemical transformation.

Introduction: The Significance of Borylated Indolinones

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a boronic acid pinacol ester (Bpin) group at the 4-position of the indolinone ring, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, unlocks a vast chemical space for further functionalization. This versatile intermediate is primed for participation in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of carbon-carbon bonds and the synthesis of diverse libraries of compounds for biological screening.[1][2] The stability and ease of handling of the pinacol boronate ester make it a superior alternative to the corresponding boronic acid.[3]

This guide will focus on the most common and efficient method for the synthesis of this key intermediate: the Miyaura borylation of 4-bromoindolin-2-one.

The Core Transformation: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond between an aryl or vinyl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] The reaction is widely lauded for its high functional group tolerance and generally mild reaction conditions.

Mechanistic Insights: A Self-Validating Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is a self-validating system, where each step regenerates the active catalyst for the subsequent transformation.

Figure 2: Experimental workflow for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

Step-by-Step Methodology:

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and anhydrous potassium acetate (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (approximately 0.1 M concentration of the limiting reagent) via a syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. To prevent hydrolysis of the boronate ester on the silica, it is advisable to use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) and to perform the chromatography swiftly. Alternatively, silica gel can be pre-treated with a solution of boric acid. [6]

Causality Behind Experimental Choices

-

Catalyst: PdCl₂(dppf) is a robust, air-stable precatalyst that is highly effective for a wide range of Miyaura borylations. [7][8]The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Base: Anhydrous potassium acetate is a mild base that is crucial for the success of the reaction. [3]Stronger bases can promote a competing Suzuki-Miyaura coupling between the product and the starting material, leading to the formation of undesired dimers. [9]* Solvent: Anhydrous 1,4-dioxane is a common solvent for Miyaura borylations due to its ability to dissolve the reagents and its relatively high boiling point. It is essential to use an anhydrous solvent to prevent the hydrolysis of the diboron reagent and the product.

-

Equivalents: A slight excess of the diboron reagent is used to ensure complete consumption of the starting material.

Characterization and Data Presentation

The successful synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will show a downfield shift compared to the starting material. The 12 protons of the pinacol group will appear as a characteristic singlet around δ 1.3 ppm. The N-H proton of the indolinone will be a broad singlet. The CH₂ protons of the indolinone ring will appear as a singlet. |

| ¹³C NMR | The carbon atom attached to the boron will appear in the aromatic region. The quaternary carbons of the pinacol group will be observed around δ 84 ppm, and the methyl carbons around δ 25 ppm. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (C₁₄H₁₈BNO₃, MW: 259.11). |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, wet solvent or base, insufficient temperature. | Use a fresh batch of catalyst, ensure all reagents and solvents are anhydrous, and confirm the reaction temperature. |

| Formation of byproduct (protodeboronation) | Presence of water or protic impurities. | Rigorously dry all reagents and solvents. |

| Formation of dimer (Suzuki coupling) | Base is too strong, or the reaction is run for too long. | Use a milder base like KOAc, and monitor the reaction closely to stop it once the starting material is consumed. |

| Hydrolysis of product during purification | Prolonged exposure to silica gel. | Perform column chromatography quickly with a non-polar eluent system, or use boric acid-treated silica gel. [6] |

Conclusion

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one via the Miyaura borylation of 4-bromoindolin-2-one is a reliable and efficient method for accessing a key building block in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. This guide provides the necessary theoretical background and practical steps to empower scientists to confidently perform this valuable transformation in their own laboratories.

References

- Berini, C., Martin, T., Lassalas, P., Marsais, F., Baudequin, C., & Hoarau, C. (2017). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 15(32), 6785-6790.

- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

- Joy, M. N., Sunil, K., Sajith, A. M., Santra, S., Zyryanov, G. V., Konovalova, O. A., ... & Muniraju, K. (2022). Towards novel tacrine analogues: Pd (dppf) Cl2· CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC advances, 12(36), 22476-22491.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Miyaura boryl

- Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(18), 4814–4817.

- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). Molecules, 28(15), 5849.

- ResearchGate. (2015). How to prepare PdCl2(dppf).CH2Cl2 from PdCl2(dppf)

- ResearchGate. (2016).

- ResearchGate. (2020).

- Synthesis of 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE. Chemicalbook.

- The Miyaura Boryl

- The Royal Society of Chemistry. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.

- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.

- MDPI. (2020). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.

- Babu, A., Joy, M. N., Sunil, K., Sajith, A. M., Santra, S., Zyryanov, G. V., ... & Muniraju, K. (2022). Towards novel tacrine analogues: Pd (dppf) Cl 2 · CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC advances, 12(36), 22476-22491.

- Li, H., Zhao, Y., & Liu, L. (2011). PdCl2 (dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo-and regioselective construction of two distinct aryl–aryl bonds.

Sources

- 1. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

chemical properties of Oxindole-4-boronic acid, pinacol ester

An In-Depth Technical Guide to Oxindole-4-boronic acid, pinacol ester: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Oxindole-4-boronic acid, pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis, and critical applications, offering field-proven insights into its practical use.

Introduction: A Versatile Scaffold for Modern Synthesis

Oxindole-4-boronic acid, pinacol ester (CAS No. 1150271-44-5) is a bifunctional organic compound that merges the privileged oxindole scaffold with the versatile reactivity of a boronic acid pinacol ester. The oxindole core is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, making it a structure of high interest in medicinal chemistry. The pinacol boronate ester at the 4-position serves as a stable, handleable precursor to a boronic acid, primarily enabling its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This strategic combination allows for the late-stage functionalization of the oxindole core, providing a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[3][4]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and analysis.

Key Physicochemical Data

The quantitative properties of Oxindole-4-boronic acid, pinacol ester are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1150271-44-5 | [5] |

| Molecular Formula | C₁₄H₁₈BNO₃ | [5] |

| Molecular Weight | 259.1 g/mol | [5] |

| Appearance | White to cream or pale brown solid/powder | [6] |

| Melting Point | 82 - 86 °C | |

| Purity | Typically ≥95% | [5][7] |

| Solubility | Soluble in DMSO and other common organic solvents like THF, Dioxane | [7] |

Stability and Handling Considerations

The pinacol ester group confers significantly greater stability compared to the free boronic acid, protecting it from dehydration-trimerization (to form boroxines) and facilitating easier handling and purification. However, a critical property to consider is its susceptibility to hydrolysis.

-

Hydrolytic Instability: The boronate ester can readily hydrolyze back to the corresponding boronic acid in the presence of water, particularly under acidic or some basic conditions. This is a crucial factor in designing reaction workups and, most notably, analytical methods.[1] Standard reversed-phase HPLC conditions often promote rapid degradation to the boronic acid, complicating purity analysis.[1]

Spectroscopic Signature

While a specific public spectrum is not available, the expected spectroscopic characteristics can be inferred from its structure:

-

¹H NMR: Distinctive signals would include the singlet for the 12 protons of the two methyl groups on the pinacol moiety (~1.3 ppm), aromatic protons on the oxindole ring, a singlet for the CH₂ group of the oxindole core (~3.5 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR: Key signals would include the quaternary carbons of the pinacol group (~84 ppm), the carbonyl carbon of the lactam (~175-180 ppm), and various aromatic carbons, including the carbon atom bearing the boron moiety (C-B bond).

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3200-3300 cm⁻¹), the lactam C=O stretch (~1700-1720 cm⁻¹), and B-O stretches (~1300-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ or adducts such as [M+H]+ and [M+Na]+ would be observed at their respective m/z values, confirming the molecular weight.[8]

Synthesis and Mechanistic Considerations

The most prevalent and robust method for synthesizing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This approach offers high functional group tolerance and generally proceeds under mild conditions.

Representative Synthetic Workflow: Miyaura Borylation

The synthesis of Oxindole-4-boronic acid, pinacol ester would typically start from a halogenated precursor, such as 4-bromooxindole. The reaction involves the coupling of this aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation

This is a representative, non-validated protocol based on established literature procedures for similar transformations.[9][10]

-

Inert Atmosphere: To a flame-dried reaction vessel, add 4-bromooxindole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Reagent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv).

-

Solvent & Purge: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., dioxane or DMF).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Causality Behind Choices:

-

Inert Gas: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

-

Anhydrous Solvent: Water can compete in the reaction and hydrolyze the product.

-

Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle, regenerating the active catalyst. A moderate base like potassium acetate is often sufficient and well-tolerated.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of Oxindole-4-boronic acid, pinacol ester is its role as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[2]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

This is a representative, non-validated protocol based on established literature procedures.[11]

-

Setup: In a reaction tube, combine Oxindole-4-boronic acid, pinacol ester (1.1 equiv), the desired aryl halide (e.g., 4-iodotoluene, 1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

-

Degassing & Heating: Seal the tube, and degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to 80-110 °C (or via microwave irradiation) until the starting material is consumed.

-

Workup: Cool the reaction. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography to obtain the coupled product.

Applications in Drug Discovery

The true value of this reagent lies in its application. As a versatile building block, it empowers chemists to rapidly synthesize analogs of lead compounds.[2]

-

SAR Exploration: By coupling the oxindole core with a wide array of aryl or heteroaryl halides, researchers can systematically modify the 4-position to probe how different substituents affect biological activity.

-

Library Synthesis: The robustness of the Suzuki coupling makes this reagent ideal for parallel synthesis, allowing for the creation of large libraries of novel oxindole derivatives for high-throughput screening.

-

Access to Complex Scaffolds: It serves as a crucial intermediate for building more elaborate molecular architectures found in potential therapeutics for oncology, inflammation, and neurodegenerative diseases.[2][3][11]

Analytical & Safety Summary

Analytical Challenges and Solutions

As mentioned, the primary analytical hurdle is the compound's hydrolysis.[1]

-

Challenge: Standard reversed-phase HPLC using acidic (e.g., TFA) or neutral aqueous mobile phases can cause on-column or in-sample degradation to the boronic acid, leading to inaccurate purity assessments.

-

Solution: To mitigate this, unconventional methods are required. A successful strategy involves using an aprotic, non-aqueous diluent (e.g., acetonitrile) for sample preparation and employing a reversed-phase separation with a highly basic mobile phase (e.g., pH > 11) and an ion-pairing reagent. This approach stabilizes the ester and provides reliable, reproducible results.[1]

Storage and Safe Handling

Proper storage and handling are essential to maintain the integrity and safety of the reagent.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended; for short-term (days to weeks), 0-4°C is suitable.[7][12]

-

Handling:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid inhalation of dust and prevent contact with skin and eyes.[7]

-

In case of contact, rinse the affected area thoroughly with water.

-

According to available safety data sheets, the substance is not classified as hazardous.

-

References

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. Retrieved from [Link]

-

PubChem. (n.d.). Boric acid, pinacol ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]

-

VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

-

American Elements. (n.d.). Indole-3-boronic acid pinacol ester suppliers USA. Retrieved from [Link]

-

PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). Oxindole-7-boronic acid, pinacol ester (C14H18BNO3). Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol ester.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of boronic acid with pinacol. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Highly diastereoselective entry to chiral oxindole-based β-amino boronic acids and spiro derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (4-Phthalimidomethylphenyl)boronic acid pinacol ester. Retrieved from [Link]

-

SpectraBase. (n.d.). [2.2]-Paracyclophanyl-4-boronic acid - Pinacol ester. Retrieved from [Link]

-

ARKAT USA, Inc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC 2013 (i) 135-153. Retrieved from [Link]

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Highly diastereoselective entry to chiral oxindole-based β-amino boronic acids and spiro derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 8. PubChemLite - Oxindole-7-boronic acid, pinacol ester (C14H18BNO3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.fr [fishersci.fr]

The Definitive Guide to the Structure Elucidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structure elucidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a precursor for the synthesis of diverse 4-substituted indolin-2-one derivatives through Suzuki-Miyaura cross-coupling reactions. The indolin-2-one (or oxindole) core is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of a boronic ester at the 4-position opens up a vast chemical space for the development of novel therapeutics, including kinase inhibitors for oncology.

This guide is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to characterization.

Synthesis Strategy: A Rational Approach

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This approach offers high functional group tolerance and generally proceeds with good to excellent yields. The logical precursor for this transformation is a halogenated indolin-2-one, with 4-bromoindolin-2-one being a common and commercially available starting material.

Experimental Protocol: Palladium-Catalyzed Borylation

-

Reactant Preparation: To a flame-dried Schlenk flask, add 4-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and a base such as potassium acetate (KOAc) (3.0 equiv).

-

Catalyst System: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%). The dppf ligand is often effective in stabilizing the palladium catalyst and promoting the desired cross-coupling.

-

Solvent and Atmosphere: Add a dry, degassed aprotic solvent like 1,4-dioxane or toluene. The reaction vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions, which are crucial to prevent the degradation of the catalyst and boronic ester product.

-

Reaction Conditions: The mixture is heated, typically to 80-100 °C, and stirred for several hours (e.g., 12-24 hours). Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of the target molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments is necessary for complete assignment.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Aromatic Protons: The three protons on the benzene ring of the indolin-2-one core will appear as a multiplet system. Due to the substitution pattern, they will likely exhibit complex splitting patterns.

-

Methylene Protons (-CH₂-): The two protons of the methylene group at the 3-position of the indolin-2-one ring will appear as a singlet.

-

Amide Proton (-NH-): The amide proton will typically appear as a broad singlet. Its chemical shift can be concentration and solvent dependent.

-

Pinacol Protons (-C(CH₃)₄-): The twelve equivalent protons of the four methyl groups on the pinacol moiety will give rise to a sharp, intense singlet.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.5 | Multiplet | 3H |

| -CH₂- (Position 3) | ~3.5 | Singlet | 2H |

| -NH- | 8.0 - 9.0 | Broad Singlet | 1H |

| -C(CH₃)₄ | ~1.3 | Singlet | 12H |

| Table 1: Predicted ¹H NMR Data for the Target Compound. |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 175 - 180 |

| Aromatic C | 110 - 150 |

| Aromatic C-B | ~130 (often broad) |

| Quaternary C (Pinacol) | 80 - 85 |

| Methylene -CH₂- | 35 - 40 |

| Methyl -CH₃ | 20 - 25 |

| Table 2: Predicted ¹³C NMR Data for the Target Compound. |

2D NMR Spectroscopy (HSQC and HMBC):

Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the aromatic rings and the methylene group to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[1] Key HMBC correlations would include:

-

Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.

-

Correlations from the methylene protons to the carbonyl carbon and the aromatic quaternary carbon at the ring junction.

-

Correlations from the pinacol methyl protons to the quaternary carbons of the pinacol group.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition.

-

Molecular Ion Peak [M+H]⁺: The expected exact mass for C₁₄H₁₉BNO₃ is 260.1458. The observation of a peak corresponding to this mass (or its adducts, e.g., [M+Na]⁺) in the HRMS spectrum would confirm the molecular formula.

-

Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) will lead to characteristic fragments. Potential fragmentation pathways include the loss of the pinacol group, cleavage of the indolinone ring, and loss of CO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1720 | Strong, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| B-O Stretch | 1300 - 1380 | Strong |

| Table 3: Predicted IR Absorption Bands for the Target Compound. |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive proof of structure by determining the precise spatial arrangement of atoms in the solid state.

Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: High-purity compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to obtain single crystals of sufficient quality.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. This analysis would unequivocally confirm the connectivity and the position of the boronic ester group at the 4-position of the indolin-2-one ring.

Conclusion

The structure elucidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a systematic process that relies on a combination of rational synthesis and comprehensive spectroscopic and crystallographic analysis. By following the protocols and understanding the expected outcomes detailed in this guide, researchers can confidently synthesize and characterize this valuable chemical intermediate. The self-validating nature of combining these orthogonal analytical techniques ensures the highest degree of scientific integrity and provides a solid foundation for its application in drug discovery and materials science.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4446–4449. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 405. [Link]

-

Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 987–991. [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 07(04), 351–355. [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Spectroscopic and thermal characterization of biofield treated indole. J Environ Anal Toxicol, 5(321), 2. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved December 30, 2025, from [Link]

-

Wikipedia. (2023, October 16). Fragmentation (mass spectrometry). [Link]

-

University of Rochester. (n.d.). Short-range heteronuclear correlation. Retrieved December 30, 2025, from [Link]

Sources

An In-depth Technical Guide to the Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS Number: 1150271-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1150271-44-5 is chemically known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. It is also commonly referred to by its synonym, Oxindole-4-boronic acid, pinacol ester. This molecule belongs to the class of organic compounds known as boronic acid pinacol esters, which are widely utilized as versatile building blocks in organic synthesis. Specifically, it serves as a crucial pharmaceutical intermediate, primarily in Suzuki-Miyaura cross-coupling reactions, for the construction of more complex molecular architectures with potential therapeutic applications. The presence of the oxindole scaffold is significant, as this structural motif is found in numerous biologically active natural products and synthetic drugs.

The strategic placement of the boronic acid pinacol ester at the 4-position of the indolin-2-one core makes it a valuable reagent for introducing the oxindole moiety into a target molecule. The pinacol group provides stability to the boronic acid, rendering the compound more robust for handling, purification, and storage compared to the free boronic acid. This guide provides a comprehensive overview of the characterization data and methodologies for this important synthetic intermediate.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1150271-44-5 | |

| Molecular Formula | C₁₄H₁₈BNO₃ | |

| Molecular Weight | 259.11 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | ≥96% | |

| Application | Pharmaceutical intermediate |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, ¹H, ¹³C, and ¹¹B NMR would provide definitive characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the oxindole ring, the methylene protons of the five-membered ring, the NH proton, and the methyl protons of the pinacol group. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm). The CH₂ group of the oxindole ring would present as a singlet at approximately 3.5 ppm. The NH proton is expected to be a broad singlet, and the twelve equivalent protons of the four methyl groups on the pinacol moiety will give a sharp singlet at around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 14 carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal (around 175 ppm). The aromatic carbons will resonate in the 110-150 ppm range. The sp³ hybridized carbon of the methylene group will appear around 35 ppm, and the quaternary carbons of the pinacol group will be observed at approximately 84 ppm, with the methyl carbons appearing at around 25 ppm.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing organoboron compounds. A single, broad signal is expected in the range of 20-30 ppm, which is characteristic of a tetracoordinate boronate ester.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (3H) | 7.0 - 7.8 | m |

| NH (1H) | 8.0 - 9.0 | br s |

| CH₂ (2H) | ~3.5 | s |

| Pinacol CH₃ (12H) | ~1.3 | s |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this molecule, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques. The expected molecular ion peak [M+H]⁺ would be observed at m/z 260.1. Fragmentation patterns would likely involve the loss of the pinacol group and cleavage of the oxindole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is expected to show the following characteristic absorption bands:

-

N-H stretch: A sharp peak around 3200-3300 cm⁻¹

-

C=O stretch (lactam): A strong absorption band around 1700-1720 cm⁻¹

-

C-N stretch: Around 1350-1450 cm⁻¹

-

B-O stretch: Strong absorptions in the region of 1300-1400 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands characteristic of the oxindole chromophore. One would expect to see absorption maxima in the range of 250-300 nm, corresponding to the π-π* transitions of the aromatic system.

Synthesis and Purification

Synthetic Approach: Miyaura Borylation

A common and efficient method for the synthesis of aryl boronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (in this case, 4-bromooxindole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Illustrative Reaction Scheme:

A representative Miyaura borylation reaction.

Purification Protocol

The crude product from the synthesis is typically purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to elute the desired compound. The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).

Biological Relevance and Potential Applications

While 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is primarily an intermediate, the structural motifs it contains are of significant interest in medicinal chemistry.

-

Oxindole Core: The oxindole scaffold is a privileged structure in drug discovery, present in a variety of compounds with diverse biological activities, including kinase inhibitors, anticancer agents, and antiviral compounds.

-

Boronic Acid Moiety: Boronic acids and their esters are known to interact with serine proteases and have been successfully developed as enzyme inhibitors. The ability of boronic acids to form reversible covalent bonds with diols also makes them useful as sensors for saccharides and in other biological applications.

Given these properties, derivatives synthesized from this intermediate could be screened for a wide range of biological activities.

Experimental Protocols

The following are detailed, generalized protocols for the characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a boron probe. A broad spectral width should be used.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).

-

-

Injection: Inject 10 µL of the sample solution.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette.

-

Data Acquisition: Record the absorbance spectrum from 200 to 800 nm.

Conclusion

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a valuable synthetic intermediate with significant potential in the development of novel pharmaceutical agents. This guide provides a comprehensive framework for its characterization, outlining the expected spectroscopic and physicochemical properties, as well as detailed experimental protocols. While direct experimental data for this specific compound is limited in publicly accessible literature, the information presented, based on the well-understood chemistry of its constituent functional groups, serves as a robust guide for researchers and scientists working with this and related molecules.

References

-

ResearchGate. (n.d.). (a) UV‐vis and (b) fluorescence spectra of selected spiro oxindole... [Download Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). The calculated UV-Vis spectrum for chloro-oxindole isomers. [Download Scientific Diagram]. Retrieved from [Link]

- Chem-Impex. (n.d.). *1-Methylindol-4-

An In-depth Technical Guide on the Stability and Storage of 4-(Pinacolboranyl)indolin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pinacolboranyl)indolin-2-one is a pivotal synthetic intermediate in contemporary drug discovery, prized for its role in constructing complex molecular architectures via cross-coupling reactions. The efficacy of this reagent is, however, intrinsically tied to its chemical integrity, which is threatened by inherent instabilities within the pinacolborane moiety. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-(pinacolboranyl)indolin-2-one. We will delve into the primary degradation pathways, namely hydrolysis and oxidation, and present scientifically grounded, actionable protocols for storage and handling. Furthermore, this document outlines key analytical techniques for assessing the purity of the reagent over time. By adhering to the principles and methodologies detailed herein, researchers can ensure the quality and reactivity of 4-(pinacolboranyl)indolin-2-one, thereby fostering reproducibility and success in their synthetic campaigns.

Introduction: The Synthetic Value and Latent Instability of 4-(Pinacolboranyl)indolin-2-one

The indolin-2-one framework is a cornerstone in medicinal chemistry, frequently appearing in a multitude of pharmacologically active agents. The strategic incorporation of a pinacolboranyl group at the 4-position yields 4-(pinacolboranyl)indolin-2-one, a versatile building block for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura coupling reaction.

The utility of this reagent is directly proportional to its purity. The pinacolborane functional group, while more robust than its corresponding boronic acid, is susceptible to degradation, which can compromise reaction yields and introduce impurities.[1][2] The principal degradation mechanisms are hydrolysis and, to a lesser extent, oxidation. A thorough understanding of these pathways is essential for any scientist utilizing this compound. This guide aims to provide that understanding, coupled with practical, experience-driven protocols to preserve the reagent's integrity.

Chemical Stability and Degradation Pathways

The stability of 4-(pinacolboranyl)indolin-2-one is dictated by the chemical nature of the carbon-boron bond and the pinacol ester. While generally stable, this functional group is not inert.

Hydrolysis: The Predominant Degradation Route

The most significant threat to the stability of 4-(pinacolboranyl)indolin-2-one is hydrolysis. Exposure to water, even atmospheric moisture, can initiate the cleavage of the boronic ester, yielding the corresponding 4-boronoindolin-2-one and pinacol.[1][2]

Mechanism of Hydrolysis: The boron atom in the pinacol ester is Lewis acidic, making it susceptible to nucleophilic attack by water. This forms a tetrahedral intermediate, which then decomposes, breaking the B-O bonds of the pinacol group.

References

An In-depth Technical Guide to the Solubility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in Organic Solvents

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the indolin-2-one scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatization with a boronic acid pinacol ester group at the 4-position, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, opens a gateway to a vast chemical space through versatile cross-coupling reactions. However, the practical utility of this promising building block is fundamentally governed by a seemingly simple, yet crucial, physicochemical property: its solubility.

This guide is conceived not as a mere repository of data, but as a comprehensive manual for the discerning researcher. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, we pivot towards a more empowering objective: to provide a robust theoretical framework for understanding its solubility behavior and to equip you with a meticulously detailed, field-proven protocol for its empirical determination. Our narrative is grounded in the principles of scientific integrity, ensuring that the methodologies described herein are not only accurate but also self-validating.

Deconstructing the Molecule: A Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is an intricate interplay between its intrinsic properties and the nature of the solvent. A thorough analysis of the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one provides critical insights into its anticipated behavior in various organic media.

The molecule can be dissected into two key domains:

-

The Indolin-2-one Core: This bicyclic lactam moiety is inherently polar. The presence of the amide group (-C(O)NH-) allows for hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen). This region of the molecule will favor interactions with polar solvents, particularly those capable of hydrogen bonding.

-

The Pinacolborane Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a bulky, sterically hindered, and predominantly non-polar (lipophilic) substituent. The four methyl groups contribute significantly to this lipophilicity. While the boronate ester itself has some polar character, the overall nature of this group will drive solubility in less polar, organic environments.

This duality suggests a nuanced solubility profile. The compound is unlikely to be highly soluble in extremely non-polar solvents like hexanes, where the polar indolin-2-one core would be energetically disfavored. Conversely, in highly polar protic solvents like water, the large, non-polar pinacolborane group would limit solubility. Therefore, a judicious selection of solvents with intermediate polarity, or those with a good balance of polar and non-polar characteristics, is likely to yield the most favorable solubility.

Generally, the esterification of boronic acids to their pinacol esters tends to increase their solubility in organic solvents. Studies on phenylboronic acid pinacol ester have shown good solubility in a range of common organic solvents, with particularly high solubility in chloroform.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar indolin-2-one core without the complication of hydrogen bond donation to the boronic ester, which could promote hydrolysis. Chloroform and Dichloromethane are also predicted to be good solvents.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in ethers such as Tetrahydrofuran (THF) and 1,4-dioxane.

-

Low to Negligible Solubility: Expected in non-polar aliphatic and aromatic hydrocarbons like hexanes, cyclohexane, and toluene.

A Robust Protocol for the Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility. This method involves generating a saturated solution in the presence of excess solid solute and, after allowing the system to reach equilibrium, quantifying the concentration of the dissolved compound in the supernatant.

A critical consideration for boronic esters is their susceptibility to hydrolysis in the presence of moisture. Therefore, the following protocol incorporates stringent measures to work under anhydrous or near-anhydrous conditions.

Materials and Reagents

-

Solute: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (ensure high purity, >98%)

-

Solvents: A range of high-purity, anhydrous organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, THF, Dichloromethane, Chloroform, Toluene, Hexanes).

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding the chosen vials

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Non-Aqueous Capillary Electrophoresis (NACE) system.

-

Appropriate HPLC column (e.g., Waters XTerra MS C18, which is known to minimize on-column hydrolysis of boronic esters).

-

Visualizing the Workflow: An Experimental Diagram

An In-Depth Technical Guide to Oxindole-4-boronic acid, pinacol ester: Synthesis, Spectroscopic Characterization, and Applications

Foreword by the Senior Application Scientist

To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the growing interest in a promising yet under-documented molecule: Oxindole-4-boronic acid, pinacol ester. While the oxindole scaffold is a cornerstone in medicinal chemistry, and boronic acids are celebrated reagents in organic synthesis, the specific 4-borylated pinacol ester of oxindole remains a compound for which detailed, publicly available spectroscopic and synthetic data is scarce. This guide endeavors to provide a comprehensive overview based on established principles of organic chemistry and data extrapolated from closely related structures. Our objective is to equip you with a foundational understanding that can accelerate your research and development efforts with this intriguing molecule.

Introduction: The Strategic Importance of Oxindole-4-boronic acid, pinacol ester

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its presence in various natural products and FDA-approved drugs underscores its significance. The introduction of a boronic acid pinacol ester at the 4-position of the oxindole ring system creates a versatile synthetic handle. This functionalization opens up a vast chemical space for the synthesis of novel oxindole derivatives through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Key Molecular Features:

-

Oxindole Core: A bicyclic aromatic scaffold known for its diverse pharmacological activities.

-

Boronic Acid Pinacol Ester: A stable, versatile functional group that enables carbon-carbon and carbon-heteroatom bond formation.

-

CAS Number: 1150271-44-5[1]

-

Molecular Formula: C₁₄H₁₈BNO₃[1]

-

Molecular Weight: 259.1 g/mol [1]

The strategic placement of the boronic ester at the 4-position allows for late-stage functionalization, a highly desirable feature in drug discovery programs for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Synthesis of Oxindole-4-boronic acid, pinacol ester: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis would logically proceed through the following key steps:

Caption: Proposed workflow for the synthesis of Oxindole-4-boronic acid, pinacol ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard Miyaura borylation and should be optimized for this specific substrate.

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Oxindole-4-boronic acid, pinacol ester.

Spectroscopic Data Analysis

Definitive, published spectroscopic data for Oxindole-4-boronic acid, pinacol ester is not currently available. However, based on the known chemical shifts of the oxindole core and the pinacol boronate group, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for both the oxindole ring protons and the pinacol methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H (amide) |

| ~7.2 - 7.6 | m | 3H | Aromatic protons (C5-H, C6-H, C7-H) |

| ~3.5 | s | 2H | CH₂ (methylene) |

| 1.35 | s | 12H | 4 x CH₃ (pinacol) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals for the carbonyl group, the aromatic carbons, the methylene carbon, and the carbons of the pinacol ester.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide carbonyl) |

| ~145 | Aromatic quaternary carbon (C7a) |

| ~120 - 135 | Aromatic CH carbons (C5, C6, C7) |

| ~110 | Aromatic quaternary carbon (C3a) |

| ~84 | O-C (pinacol) |

| ~36 | CH₂ (methylene) |

| ~25 | CH₃ (pinacol) |

Note: The carbon attached to the boron atom (C4) may show a broad signal or be unobserved due to quadrupolar relaxation.

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak and characteristic fragments would confirm the identity of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 260.1 |

| [M+Na]⁺ | 282.1 |

Applications in Drug Discovery and Medicinal Chemistry

The true value of Oxindole-4-boronic acid, pinacol ester lies in its potential as a versatile building block for the synthesis of novel drug candidates. The oxindole scaffold is associated with a wide range of biological activities, including but not limited to:

-

Anticancer

-

Antiviral

-

Anti-inflammatory

-

Kinase inhibition

The presence of the boronic ester at the 4-position allows for the introduction of various substituents through Suzuki-Miyaura cross-coupling reactions. This enables the exploration of the chemical space around the oxindole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug molecules.

Sources

A Technical Guide to the Sourcing and Application of (Pinacolboranyl)indolin-2-one Building Blocks for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and strategic application of (pinacolboranyl)indolin-2-one isomers. These versatile building blocks merge the privileged indolin-2-one scaffold, a cornerstone of numerous kinase inhibitors, with the robust synthetic utility of pinacol boronic esters, enabling rapid library synthesis through cross-coupling chemistry.

Commercial Availability and Strategic Sourcing

The accessibility of a chemical building block is paramount for its integration into research and development pipelines. For (pinacolboranyl)indolin-2-one, the commercial landscape is isomer-dependent. A clear distinction exists between the widely available 5-substituted isomer and the less common 4-substituted variant.

The Readily Available Building Block: 5-(Pinacolboranyl)indolin-2-one

The 5-substituted isomer (CAS No. 837392-64-0) is a standard catalog item for numerous chemical suppliers. Its established role in discovery chemistry ensures a competitive market and reliable availability for research quantities.

| Supplier | Exemplary Catalog No. | Typical Purity | Notes |

| Sigma-Aldrich | 737039 | ≥96% | Research quantities readily available. |

| Combi-Blocks | OR-8924 | ≥97% | Available in various scales. |

| Enamine | Z24128964 | ≥95% | Part of a larger screening compound library. |

| AstaTech | 68157 | ≥97% | Provides various scales for research and development. |

| Chemdad | CD11078491 | ≥98% | Detailed chemical properties available.[1] |

Disclaimer: This table is illustrative and not exhaustive. Researchers should always obtain supplier-specific Certificates of Analysis (CofA).

Sourcing the 4-Isomer: A Note on Custom Synthesis

In contrast, 4-(pinacolboranyl)indolin-2-one (CAS No. 1354733-64-5) is not a common off-the-shelf reagent. Its procurement typically requires engagement with a Contract Development and Manufacturing Organization (CDMO) or a specialized custom synthesis provider. When sourcing this isomer, it is critical to provide the supplier with a clear synthetic route or reference and to establish a rigorous quality control agreement prior to synthesis. The synthetic feasibility is high, proceeding via the same methodologies as the 5-isomer.

Synthetic Context: The Miyaura Borylation Pathway

Understanding the synthesis of these reagents is crucial for anticipating potential impurities. The primary industrial method for creating aryl boronic esters is the Miyaura borylation reaction .[2][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-arene (e.g., 4-bromoindolin-2-one or 5-bromoindolin-2-one) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4][5]

The reaction is valued for its mild conditions and high functional group tolerance, making it ideal for complex scaffolds like indolin-2-one.[4] However, the process can introduce characteristic impurities, including:

-

Residual Palladium: Catalyst carryover is a major concern for downstream applications, especially in pharmaceutical synthesis.

-

Homocoupled Byproducts: Dimerization of the starting bromo-indolin-2-one.

-

Proto-debromination: Replacement of the bromine atom with a hydrogen, leading to unsubstituted indolin-2-one.[6]

-

Unreacted Starting Materials: Incomplete conversion can leave residual bromo-indolin-2-one and B₂pin₂.

Quality Control and In-House Validation

Due to the inherent reactivity and potential instability of pinacol boronates, a robust, multi-technique quality control workflow is not merely recommended—it is essential. A supplier's CofA provides a baseline, but independent verification is a cornerstone of good scientific practice.

Detailed Analytical Protocols:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is the primary tool for structural confirmation. In ¹H NMR, the characteristic signal for the 12 equivalent protons of the pinacol group appears as a sharp singlet around 1.3 ppm. The aromatic protons of the indolin-2-one core will show distinct splitting patterns confirming the substitution position. ¹¹B NMR should show a broad singlet around +30 ppm, characteristic of a trigonal boronate ester.

-

Chromatography (HPLC/LC-MS): Pinacol boronates are notoriously susceptible to hydrolysis on silica, which can complicate purification and analysis.[1] Reversed-phase HPLC analysis is challenging because aqueous mobile phases can rapidly hydrolyze the ester to its corresponding boronic acid, leading to poor peak shape and inaccurate purity assessment.[6]

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (C₁₄H₁₈BNO₃, MW: 259.11).

Stability, Handling, and Storage

The stability of a pinacol boronate is a direct function of its environment. The B-O bonds are susceptible to hydrolysis, establishing an equilibrium with the corresponding boronic acid and pinacol. This degradation compromises reagent stoichiometry and can complicate reaction outcomes.

Mandatory Handling & Storage Protocol:

-

Inert Atmosphere: Always handle the solid material and prepare solutions under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox.

-

Dry Solvents: Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles for all solutions.

-

Storage Conditions: Store the solid reagent in its original container, tightly sealed with paraffin film, inside a desiccator at low temperatures (2-8°C is common). Do not store in a freezer where ice condensation can occur upon opening.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and water.

Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling

The primary value of 4- and 5-(pinacolboranyl)indolin-2-one is their function as a robust coupling partner in Suzuki-Miyaura reactions. This enables the direct installation of diverse aryl or heteroaryl groups at the C4 or C5 position of the indolin-2-one core, a key strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors and other therapeutic agents.

This synthetic strategy allows for the rapid diversification of the indolin-2-one scaffold, which is a privileged structure in modern drug discovery, forming the core of numerous approved drugs and clinical candidates targeting protein kinases.

References

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Miyaura borylation. Wikipedia. [Link]

-

Development and Scale-up of a Miyaura Borylation Process. CARBOGEN AMCIS. [Link]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) indolin-2-one. Chemdad. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]

-

5-fluoro-N-methyl-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidin-4-amine. PubChem. [Link]

Sources

- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]

- 7. medium.com [medium.com]

A Technical Guide to Indolin-2-one Boronic Esters in Medicinal Chemistry: Synthesis, Applications, and Future Perspectives

Executive Summary

The confluence of privileged scaffolds with versatile chemical warheads represents a powerful strategy in modern drug discovery. This guide explores the burgeoning field of indolin-2-one boronic esters, a chemical class that marries the well-established biological relevance of the indolin-2-one core with the unique reactivity of the boronic acid moiety. The indolin-2-one scaffold is a cornerstone of numerous FDA-approved drugs, particularly in oncology, where it frequently serves as a potent kinase hinge-binder.[1][2][3][4] Boronic acids and their esters, exemplified by blockbuster drugs like Bortezomib, offer the ability to form reversible covalent bonds with key nucleophilic residues in enzyme active sites, providing a distinct mechanism for potent and sustained target engagement.[5][6][7][8]

This whitepaper provides researchers, chemists, and drug development professionals with an in-depth analysis of the synthesis, multifaceted applications, and future potential of indolin-2-one boronic esters. We will delve into their design rationale as covalent inhibitors, their utility as versatile platforms for library synthesis via cross-coupling reactions, and emerging roles in targeting complex biological systems.

Chapter 1: The Foundational Scaffolds

1.1 The Indolin-2-one Core: A Privileged Structure in Pharmacology

The indolin-2-one (or oxindole) skeleton is a heterocyclic motif of immense significance in medicinal chemistry.[9] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of protein kinases.[10][11] This has led to the development of numerous successful kinase inhibitors. A prime example is Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][3] The indolin-2-one core of Sunitinib forms critical hydrogen bonds with the hinge region of the kinase, a common binding mode for this scaffold.[10][12] The success of drugs like Sunitinib has cemented the indolin-2-one framework as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity.[2][3][13]

1.2 Boronic Acids and Esters: The Versatile Warhead

Boron-containing compounds, once perceived with caution regarding toxicity, have become a validated and valuable class of therapeutic agents.[5][14] The unique chemistry of the boronic acid group (–B(OH)₂) underpins its utility. The boron atom is electrophilic and can readily interact with nucleophiles.

Key Properties of Boronic Acids in Medicinal Chemistry:

-

Reversible Covalency: Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine and threonine residues, which are often found in the catalytic sites of enzymes like proteases and kinases.[7][15] This interaction forms a stable, tetrahedral boronate adduct that can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[6][15]

-

Lewis Acidity: They act as Lewis acids, enabling interactions with various biological nucleophiles.[5]

-

Prodrug Potential: Boronic esters, formed by reacting a boronic acid with a diol (e.g., pinacol), are more stable and possess improved pharmacokinetic properties compared to the free acids.[8] They can act as prodrugs, hydrolyzing under physiological conditions to release the active boronic acid at the target site.[8]

The clinical success of the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma validated the therapeutic potential of boronic acids and spurred the development of next-generation drugs like Ixazomib.[6][8][16]

Chapter 2: Synthesis of Indolin-2-one Boronic Esters

The fusion of the indolin-2-one core with a boronic ester moiety can be achieved through several robust synthetic strategies. The most prevalent approach involves the use of palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

A common synthetic pathway begins with a halogenated indolin-2-one, typically a bromo-substituted variant, which serves as the electrophilic partner. This intermediate can be prepared and subsequently elaborated using established methods like the Knoevenagel condensation to install desired substituents at the C3 position.[10][12] The crucial C-B bond formation is then accomplished via a Miyaura borylation or a Suzuki-Miyaura coupling reaction.

Exemplary Experimental Protocol: Synthesis via Miyaura Borylation

The following protocol is a representative example adapted from procedures for synthesizing related structures.[12]

Objective: To synthesize (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

Step 1: Knoevenagel Condensation

-

To a solution of 6-bromoindolin-2-one (1.0 eq) and 1H-pyrrole-2-carboxaldehyde (1.1 eq) in toluene, add catalytic amounts of piperidine and acetic acid.

-

Heat the mixture to 80°C and reflux for 2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one, will precipitate.

-